2-Methylhexane-2,5-diol

Description

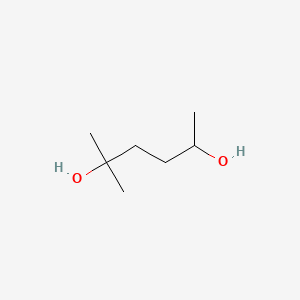

Structure

2D Structure

3D Structure

Properties

CAS No. |

29044-06-2 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2-methylhexane-2,5-diol |

InChI |

InChI=1S/C7H16O2/c1-6(8)4-5-7(2,3)9/h6,8-9H,4-5H2,1-3H3 |

InChI Key |

KZWQVDXGMOSSNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C)(C)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylhexane 2,5 Diol and Its Congeners

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 2-methylhexane-2,5-diol requires careful control over reactivity to ensure the formation of the desired constitutional isomer. Several classical and modern synthetic methods can be adapted to achieve this goal with high selectivity.

Grignard Reagent-Mediated Syntheses of Methylated Hexanediols

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, providing a straightforward route to alcohols from carbonyl compounds. vaia.comvaia.comlibretexts.org The synthesis of this compound can be envisioned through the reaction of a methyl Grignard reagent, such as methylmagnesium bromide, with a suitable keto-alcohol or diketone precursor.

A plausible and direct approach involves the nucleophilic addition of a methyl Grignard reagent to 5-hydroxy-2-hexanone. chegg.comnih.gov In this reaction, the Grignard reagent would selectively attack the ketone carbonyl group, which is more electrophilic than the alcohol proton in the presence of excess Grignard reagent or with appropriate protection of the hydroxyl group. The subsequent acidic workup would yield the target tertiary-secondary diol, this compound.

Alternatively, the reaction of two equivalents of a methyl Grignard reagent with a diketone like 2,5-hexanedione (B30556) could theoretically produce the closely related 2,5-dimethyl-2,5-hexanediol (B89615). wikipedia.org This highlights the chemoselectivity of Grignard reagents in targeting carbonyl functionalities.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 5-Hydroxy-2-hexanone | Methylmagnesium bromide | This compound | Nucleophilic Addition | chegg.comnih.gov |

| 2,5-Hexanedione | Methylmagnesium bromide (2 eq.) | 2,5-Dimethyl-2,5-hexanediol | Nucleophilic Addition | wikipedia.org |

| Cyclohexanone | Methylmagnesium bromide | 1-Methylcyclohexanol | Nucleophilic Addition | vaia.com |

Catalytic Hydrogenation Routes to Saturated Diols

Catalytic hydrogenation is a fundamental and widely utilized method for the reduction of various functional groups, including ketones and alkenes, to yield saturated alcohols. wikipedia.org This approach is particularly valuable for the synthesis of diols from precursors containing carbonyl or carbon-carbon double bonds. The synthesis of 2-methyl-2,4-pentanediol (a constitutional isomer of the target molecule) is produced industrially by the hydrogenation of diacetone alcohol, showcasing the industrial viability of this method. byjus.com

A viable route to this compound involves the catalytic hydrogenation of 5-hydroxy-2-hexanone. rsc.org This reaction would selectively reduce the ketone functionality to a secondary alcohol, leaving the existing secondary alcohol untouched. Various catalysts, such as Raney nickel, palladium on carbon (Pd/C), or ruthenium-based catalysts, are commonly employed for such transformations, often requiring elevated hydrogen pressure and temperature. wikipedia.org

For instance, the synthesis of the related compound 2,5-dimethyl-2,5-hexanediol has been achieved through the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (B86746) over a nickel catalyst. This process demonstrates the effectiveness of catalytic hydrogenation in producing saturated diols from unsaturated precursors.

| Precursor | Product | Catalyst | Reaction Conditions | Reference |

| 5-Hydroxy-2-hexanone | This compound | Raney Nickel or Pd/C | H₂, pressure, heat | wikipedia.orgrsc.org |

| Diacetone Alcohol | 2-Methyl-2,4-pentanediol | Nickel-based catalyst | H₂, pressure | byjus.com |

| 2,5-Dimethyl-3-hexyne-2,5-diol | 2,5-Dimethyl-2,5-hexanediol | Nickel catalyst | H₂, pressure, heat |

Alkene Hydrofunctionalization Approaches for Diol Formation

The hydrofunctionalization of alkenes represents a powerful and atom-economical strategy for the synthesis of alcohols and diols. Among these methods, hydroboration-oxidation is a particularly useful two-step process that results in the anti-Markovnikov addition of water across a double bond. byjus.comlibretexts.orgmasterorganicchemistry.com

The synthesis of this compound can be achieved from the unsaturated precursor 2-methyl-5-hexen-2-ol. researchgate.net The hydroboration of this alkene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), would lead to the formation of an organoborane intermediate where the boron atom adds to the less substituted carbon of the double bond. Subsequent oxidation of this intermediate with hydrogen peroxide in a basic medium would replace the boron atom with a hydroxyl group, yielding the desired this compound. This reaction proceeds with syn-stereochemistry, where the hydrogen and hydroxyl groups are added to the same face of the double bond. libretexts.org

The regioselectivity of the hydroboration-oxidation reaction is a key advantage, allowing for the predictable synthesis of specific alcohol isomers from unsymmetrical alkenes.

| Alkene Precursor | Reagents | Product | Key Features | Reference |

| 2-Methyl-5-hexen-2-ol | 1. BH₃·THF 2. H₂O₂, NaOH | This compound | Anti-Markovnikov, syn-addition | libretexts.orgmasterorganicchemistry.comresearchgate.net |

| 1-Methylcyclopentene | 1. BH₃·THF 2. H₂O₂, NaOH | trans-2-Methylcyclopentanol | Anti-Markovnikov, syn-addition | libretexts.org |

| 2-Methyl-2-pentene | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Methyl-3-pentanol | Anti-Markovnikov addition | nih.gov |

Stereoselective and Asymmetric Synthesis of this compound Isomers

The presence of two stereocenters in this compound means that it can exist as four possible stereoisomers. The controlled synthesis of a single stereoisomer is a significant challenge that can be addressed through enantioselective catalysis and chiral pool synthesis.

Enantioselective Catalysis in Diol Formation

Enantioselective catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high enantioselectivities. organic-chemistry.org

Applying this methodology to 2-methyl-5-hexen-2-ol would be expected to produce chiral 2-methylhexane-2,5,6-triol, which could then be further transformed into the desired chiral this compound. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates which enantiomer of the diol is formed. organic-chemistry.orgwikipedia.org

Another approach to chiral diols is the stereoselective reduction of diketones. For example, the enantiopure (2S,5S)-hexanediol can be synthesized with high efficiency and stereoselectivity through the bioreduction of 2,5-hexanedione using a dehydrogenase enzyme from Saccharomyces cerevisiae. rsc.org This biocatalytic approach offers excellent control over the stereochemical outcome.

| Precursor | Method | Catalyst/Reagent | Product | Key Features | Reference |

| 2-Methyl-5-hexen-2-ol | Sharpless Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL or (DHQD)₂PHAL | Chiral 2-Methylhexane-2,5,6-triol | High enantioselectivity | organic-chemistry.orgwikipedia.org |

| 2,5-Hexanedione | Biocatalytic Reduction | Dehydrogenase (from S. cerevisiae) | (2S,5S)-Hexanediol | High enantiomeric and diastereomeric excess | rsc.org |

| Various Alkenes | Asymmetric Dihydroxylation | OsO₄, Chiral Ligands | Chiral Vicinal Diols | General method for chiral diol synthesis | wikipedia.orgresearchgate.net |

Chiral Pool Approaches to this compound Stereoisomers

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. nih.gov Terpenes, such as citronellal, are versatile chiral building blocks that have been extensively used in the synthesis of a wide variety of natural products and other chiral compounds. nih.govnih.gov

The synthesis of a specific stereoisomer of this compound could potentially start from a chiral terpene precursor. For instance, (R)-citronellal possesses a chiral center at the 3-position of its carbon chain. Through a series of well-established chemical transformations, such as ozonolysis to cleave the double bond and subsequent reduction and/or Grignard addition, it may be possible to construct the desired this compound skeleton while retaining the stereochemical integrity of the original chiral center. This approach leverages the inherent chirality of the starting material to produce an enantiomerically enriched final product.

The use of the chiral pool offers a powerful alternative to asymmetric catalysis, particularly when the desired stereoisomer is readily accessible from an abundant natural source.

Sustainable and Green Chemistry Synthetic Pathways

The principles of green chemistry, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of diols. youtube.com This involves a shift towards biocatalysis, renewable raw materials, and innovative reaction conditions.

Biocatalytic and Fermentative Production of Branched Diols

Biocatalysis utilizes enzymes, nature's own catalysts, to perform chemical transformations with high selectivity under mild conditions, often in aqueous environments. youtube.com This approach is highly valuable for producing complex molecules like branched diols. A general principle has been developed for synthesizing a variety of diols by leveraging amino acid metabolism in engineered microorganisms like Escherichia coli. nih.gov

This biosynthetic platform combines an oxidative pathway and a reductive pathway for the formation of the two hydroxyl groups. Specifically, it involves four key enzymatic steps: amino acid hydroxylation, L-amino acid deamination, α-keto acid decarboxylation, and aldehyde reduction. nih.gov This strategy is considered more energetically favorable than pathways that rely exclusively on reduction. nih.gov Using this method, a number of branched-chain C3-C5 diols have been successfully synthesized from glucose. nih.gov

Beyond whole-cell fermentation, isolated enzymes are also employed. For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known enzyme used for the biocatalytic synthesis of polyesters from diol monomers. acs.org

Table 2: Examples of Biologically Synthesized Branched-Chain Diols

| Diol Produced | Organism | Key Feature |

|---|---|---|

| Isopentyldiol (IPDO) | E. coli | Newly biosynthesized via a combined oxidative/reductive pathway. nih.gov |

| 2-Methyl-1,3-butanediol | E. coli | Newly biosynthesized via a combined oxidative/reductive pathway. nih.gov |

| 2-Methyl-1,4-butanediol | E. coli | Newly biosynthesized via a combined oxidative/reductive pathway. nih.gov |

| 2-Methyl-1,3-propanediol | E. coli | Newly biosynthesized via a combined oxidative/reductive pathway. nih.gov |

Utilization of Renewable Feedstocks for Diol Synthesis

The transition away from fossil fuels towards renewable feedstocks is a cornerstone of sustainable chemistry. Biomass, including carbohydrates, lignin, and oleochemicals, provides a rich source of platform chemicals that can be converted into valuable diols. kit.edu

Carbohydrates are a particularly abundant resource. kit.edu For example, glucose can be fermented to produce diols or converted into platform molecules like isosorbide (B1672297) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net HMF, in particular, is a versatile chemical that can be catalytically converted into diols like 2,5-bis(hydroxymethyl)furan (BHMF). researchgate.net Cellulose (B213188), another major component of biomass, can be processed to yield monomers like levoglucosenone, which is then converted to diols for polyester (B1180765) synthesis. acs.orgkit.edu

Table 3: Renewable Feedstocks and Derived Diols

| Renewable Feedstock | Derived Platform Chemical | Example Diol/Congener |

|---|---|---|

| Glucose (Sugars) | Isosorbide | Isosorbide researchgate.net |

| Fructose (Sugars) | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) researchgate.net |

| Cellulose | Levoglucosenone | (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]octane-2,4-diol acs.org |

| Tartaric Acid | L-threitol | 2,3-O-isopropylidene-L-threitol researchgate.net |

Solvent-Free and Catalyst-Recyclable Methodologies in Diol Synthesis

A key green chemistry objective is the reduction or elimination of volatile organic solvents, which are often hazardous and difficult to dispose of. youtube.com One approach is to conduct reactions under solvent-free, or "neat," conditions, sometimes facilitated by microwave irradiation to reduce reaction times. researchgate.net In some cases, direct hydrogen-bond interactions between reactants can be sufficient to promote a reaction without any solvent or catalyst. mdpi.com

When catalysts are necessary, designing systems for their easy separation and recycling is crucial for sustainability. For the synthesis of highly polar molecules like polyols, which are often made in water, isolation of the product can be challenging. An effective strategy involves using a solid-supported catalyst that can be easily filtered off after the reaction. For example, the synthesis of a cyclohexanetetraol has been achieved in water, with the acid catalyst being removed by a simple filtration step using an Amberlite ion-exchange resin, allowing for both catalyst recycling and straightforward product isolation. researchgate.net The use of water as a solvent, where possible, is considered an ideal green chemistry approach. youtube.com

Elucidation of Reaction Mechanisms and Transformations Involving 2 Methylhexane 2,5 Diol

Acid-Catalyzed Dehydration Mechanisms

The acid-catalyzed dehydration of alcohols is a classic organic reaction that typically proceeds via an E1 or E2 elimination mechanism to form alkenes. byjus.comchemguide.co.uk In the case of diols such as 2-methylhexane-2,5-diol, the reaction can become more complex, leading to the formation of unsaturated alcohols, dienes, or cyclic ethers through intramolecular cyclization. The specific outcome is often dependent on the reaction conditions and the structure of the diol.

While specific studies on the dehydration of this compound to form unsaturated hydrocarbons are not extensively documented in readily available literature, the behavior of analogous diols provides insight into the likely products. The dehydration of diols can lead to the formation of unsaturated alcohols and dienes. For instance, the dehydration of 2,5-hexanediol (B147014) over Brønsted zeolites has been shown to produce hexadienes. researchgate.net

Given the structure of this compound, with a tertiary and a secondary alcohol, the tertiary alcohol is more readily dehydrated due to the formation of a more stable tertiary carbocation intermediate. byjus.com Initial dehydration of the tertiary alcohol would lead to the formation of an unsaturated secondary alcohol. Subsequent dehydration of the secondary alcohol would then yield a mixture of dienes.

Table 1: Potential Unsaturated Hydrocarbon Products from the Dehydration of this compound

| Product Name | Structure | Formation Pathway |

| 2-Methyl-5-hexen-2-ol | CH₂=CHCH₂CH₂C(OH)(CH₃)₂ | Dehydration of the secondary alcohol. |

| 2-Methylhex-1-en-5-ol | CH₃CH(OH)CH₂CH₂C(CH₃)=CH₂ | Dehydration of the tertiary alcohol. |

| 2-Methyl-1,4-hexadiene | CH₃CH=CHCH=C(CH₃)₂ | Sequential dehydration of both hydroxyl groups. |

| 2-Methyl-1,5-hexadiene | CH₂=CHCH₂CH=C(CH₃)₂ | Sequential dehydration with rearrangement. |

It is important to note that the reaction conditions, such as temperature and catalyst type, would significantly influence the product distribution. rsc.org

A significant reaction pathway for diols, particularly those with hydroxyl groups separated by four or five carbons (1,4- and 1,5-diols), is intramolecular cyclization to form five- or six-membered cyclic ethers, respectively. wizeprep.com In the case of this compound, a 1,5-diol, acid-catalyzed dehydration is expected to lead to the formation of a substituted tetrahydrofuran (B95107).

Studies on the closely related 2,5-hexanediol have shown that its dehydration yields 2,5-dimethyltetrahydrofuran (B89747). wikipedia.orgnih.govresearchgate.net By analogy, the acid-catalyzed dehydration of this compound is predicted to form 2,2-dimethyl-5-methyltetrahydrofuran. vaia.com The mechanism involves the protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group.

The question of which hydroxyl group is preferentially eliminated can be addressed by considering the stability of the potential carbocation intermediates. Protonation of the tertiary alcohol at C-2 and subsequent loss of water would form a stable tertiary carbocation, which is then attacked by the secondary hydroxyl group at C-5. vaia.com

The dehydration of secondary and tertiary alcohols in acidic media typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orgmanchester.ac.ukyoutube.com The stability of this carbocation is a key factor in determining the reaction rate and the major product. Tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations. byjus.com

In the dehydration of this compound, protonation of the tertiary hydroxyl group at C-2 leads to a good leaving group (water). Its departure generates a tertiary carbocation, a relatively stable intermediate. The secondary hydroxyl group at C-5 can then act as an internal nucleophile, attacking the carbocation to form the cyclic ether.

Carbocation rearrangements, such as hydride and alkyl shifts, are common in alcohol dehydration reactions when a more stable carbocation can be formed. wizeprep.comlibretexts.orglibretexts.orgyoutube.comkhanacademy.org For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. khanacademy.org In the case of this compound, the initially formed tertiary carbocation is already quite stable. However, depending on the reaction conditions, rearrangements leading to different cyclic or acyclic products cannot be entirely ruled out, although the formation of the five-membered tetrahydrofuran ring is generally favored.

Oxidative Transformations of Dihydroxyl Functionalities

The oxidation of diols can lead to a variety of products, including hydroxy ketones, dicarbonyl compounds, or cleavage products, depending on the nature of the oxidizing agent and the structure of the diol.

The selective oxidation of one hydroxyl group in a diol in the presence of another is a challenging but valuable transformation in organic synthesis. In this compound, the presence of a secondary and a tertiary alcohol offers the potential for selective oxidation. Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize secondary alcohols. Therefore, it is expected that the secondary hydroxyl group at C-5 can be selectively oxidized to a ketone, yielding 5-hydroxy-5-methyl-2-hexanone.

Various reagents have been developed for the selective oxidation of secondary alcohols in the presence of other functional groups. thieme-connect.com For vicinal diols, methods using reagents like NaBrO₃/NaHSO₃ have shown chemoselectivity for the oxidation of one hydroxyl group to an α-hydroxy ketone. researchgate.netnih.gov While this compound is not a vicinal diol, similar principles of selective oxidation can be applied. For instance, catalytic systems involving transition metals are often employed for such selective transformations. acs.orgmdpi.com

Table 2: Potential Products of Selective Oxidation of this compound

| Product Name | Structure | Reagent Type |

| 5-Hydroxy-5-methyl-2-hexanone | CH₃C(=O)CH₂CH₂C(OH)(CH₃)₂ | Selective oxidant for secondary alcohols |

| 2-Methyl-2,5-hexanedione | CH₃C(=O)CH₂CH₂C(=O)CH₃ | Stronger oxidizing agent |

Oxidative cleavage of the carbon-carbon bond between two hydroxyl groups is a characteristic reaction of vicinal (1,2) diols. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgmasterorganicchemistry.com Reagents such as periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄) are commonly used for this purpose, leading to the formation of aldehydes and ketones. wikipedia.orglibretexts.orglibretexts.org

However, this compound is a 1,5-diol, and the standard conditions for the oxidative cleavage of vicinal diols are not applicable. The oxidative cleavage of non-vicinal diols is a less common and more complex process. It generally requires more vigorous conditions and may proceed through different mechanisms, often involving radical intermediates. Some polyoxometalates have been shown to catalyze the oxidative C-C bond cleavage of primary alcohols and vicinal diols. acs.org The applicability of such systems to 1,5-diols like this compound would require specific investigation. Under forcing oxidative conditions, cleavage of the carbon chain at other positions or over-oxidation to carboxylic acids could potentially occur.

Catalytic Conversions and Material Interactions

The transformation of diols using heterogeneous catalysts is a cornerstone of green chemistry, often allowing for high selectivity and catalyst recyclability. For this compound, key transformations include dehydration and dehydrogenation.

Dehydration:

When passed over a solid acid catalyst, such as a zeolite or a metal oxide (e.g., Al₂O₃, ZrO₂), this compound can undergo dehydration. The product distribution is highly dependent on the catalyst's properties (e.g., acid strength, pore structure) and reaction conditions (e.g., temperature, pressure).

Intramolecular Dehydration (Cyclization): This leads to the formation of a cyclic ether. Given the structure of the diol, a 1,4-cyclization is possible, yielding the substituted tetrahydrofuran, 2,2-dimethyl-5-methyl-tetrahydrofuran . This is often favored at lower temperatures.

Intermolecular Dehydration: This can lead to the formation of polymers or oligomeric ethers, particularly at higher diol concentrations.

Stepwise Dehydration: Elimination of one molecule of water can lead to the formation of unsaturated alcohols, such as 2-methyl-5-hepten-2-ol or 6-methyl-6-hepten-2-ol . Further dehydration can produce dienes like 2-methyl-1,5-heptadiene .

The liquid-phase cyclodehydration of diols is an important route for the synthesis of cyclic ethers like tetrahydrofuran (THF) and its derivatives. Studies on analogous diols, such as 1,4-butanediol (B3395766) and hexane-2,5-diol, provide significant insight into the expected behavior of this compound.

The reaction is typically catalyzed by solid acids. Research on the cyclodehydration of 1,4-butanediol has shown that acidic zeolites (e.g., ZSM-5, Beta) and mixed metal oxides are highly effective. For instance, ZrO₂-Al₂O₃ mixed oxides have been used to catalyze the liquid-phase conversion of 1,4-butanediol to THF with high yields (up to 97.1%). nih.gov The reaction proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group and subsequent elimination of water.

For hexane-2,5-diol, a close analog, layered materials like HNbMoO₆ have been shown to be active heterogeneous catalysts for its conversion into 2,5-dimethyltetrahydrofuran with high selectivity. researchgate.net This suggests that similar catalytic systems would be effective for the cyclodehydration of this compound to its corresponding tetrahydrofuran derivative. The reaction rate and selectivity are influenced by catalyst acidity, surface area, and reaction temperature, with higher temperatures sometimes favoring the formation of undesired dehydration byproducts. nih.gov

| Catalyst | Diol Analog Studied | Product | Key Findings | Reference |

| ZrO₂-Al₂O₃ | 1,4-Butanediol | Tetrahydrofuran | High yield (97.1%) in aqueous phase at 220°C. Rate depends on surface area and acidity. | nih.gov |

| NH₄⁺-ZSM-5 Zeolite | 1,4-Butanediol | Tetrahydrofuran | High activity and nearly 100% selectivity. | |

| HNbMoO₆ | Hexane-2,5-diol | 2,5-Dimethyltetrahydrofuran | Active catalyst, reaction proceeds via intercalation of the diol. | researchgate.net |

| Supported Silicotungstic Acid | 1,4-Butanediol | Tetrahydrofuran | Effective for cyclodehydration at the diol's boiling point. | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methylhexane 2,5 Diol Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For diastereomeric molecules like the stereoisomers of 2-methylhexane-2,5-diol, NMR provides distinct spectral fingerprints, allowing for their differentiation and characterization.

¹H NMR and ¹³C NMR Spectral Analysis of Diols

The ¹H and ¹³C NMR spectra of the stereoisomers of this compound are expected to show distinct chemical shifts and coupling constants due to the different spatial arrangements of the substituents around the chiral centers. While specific spectral data for this compound is not extensively published, analysis of related structures provides a strong basis for predicting the spectral features.

For instance, the ¹H NMR spectrum of the structurally similar 2-methylhexane (B165397) would show signals for the methyl groups and the various methylene (B1212753) and methine protons along the hexane (B92381) chain. docbrown.infophytojournal.com In this compound, the presence of hydroxyl groups at the C2 and C5 positions would deshield the neighboring protons, causing their signals to appear at a higher chemical shift (downfield). The diastereomers would likely exhibit subtle but measurable differences in the chemical shifts of the protons at and near the chiral centers (C2 and C5) and the methylene protons in between (C3 and C4).

The ¹³C NMR spectrum offers a clearer resolution of the carbon framework. For 2-methylhexane, six distinct carbon signals are observed, confirming the different chemical environments of the carbon atoms. docbrown.info Similarly, for this compound, each carbon atom in the diastereomers will have a unique chemical shift. The carbons bearing the hydroxyl groups (C2 and C5) would be significantly shifted downfield. The differences in the spatial orientation of the methyl and hydroxyl groups in the diastereomers would lead to variations in these chemical shifts, allowing for their distinction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (C1) | ~ 1.2 | Doublet |

| CH₃ (at C2) | ~ 1.2 | Singlet |

| CH₂ (C3) | ~ 1.5 - 1.7 | Multiplet |

| CH₂ (C4) | ~ 1.5 - 1.7 | Multiplet |

| CH (C5) | ~ 3.8 - 4.0 | Multiplet |

| CH₃ (C6) | ~ 0.9 | Doublet |

| OH (at C2) | Variable | Singlet (broad) |

| OH (at C5) | Variable | Singlet (broad) |

Note: These are predicted values based on known spectroscopic data of similar compounds. Actual values may vary depending on the solvent and specific stereoisomer.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~ 24 |

| C2 | ~ 71 |

| C3 | ~ 40 |

| C4 | ~ 25 |

| C5 | ~ 68 |

| C6 | ~ 23 |

| C (at C2) | ~ 29 |

Note: These are predicted values based on known spectroscopic data of similar compounds. Actual values may vary depending on the solvent and specific stereoisomer.

Chiral Derivatizing Agents (CDAs) in NMR for Absolute Configuration Determination of Diols

Determining the absolute configuration of chiral centers is a significant challenge that can be addressed by using chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. chemicalbook.com The reaction of a chiral alcohol with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), produces a mixture of diastereomeric esters. lookchem.comguidechem.com These diastereomers exhibit different NMR chemical shifts, which can be analyzed to deduce the absolute stereochemistry of the original alcohol. chemicalbook.com

The underlying principle of the Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner depending on the absolute configuration of the alcohol. By comparing the ¹H NMR spectra of the esters formed from both (R)- and (S)-MTPA, a correlation between the chemical shift differences (Δδ = δS - δR) and the absolute configuration can be established. guidechem.com

Newer CDAs, such as chiral boric acid derivatives, have also been developed for the efficient enantiodiscrimination of diols. nih.gov These agents react with diols to form stable cyclic esters, leading to significant chemical shift non-equivalence between the diastereomeric products, which can be readily observed by ¹H NMR. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry of Diols

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₁₆O₂), the expected exact mass is 132.11503 g/mol . lookchem.com HRMS analysis would be able to confirm this molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Diol Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jocpr.com This technique is well-suited for the analysis of volatile and semi-volatile compounds like diols. In a typical GC-MS experiment, the components of a mixture are separated on a GC column and then introduced into the mass spectrometer for ionization and detection.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z 132, although it may be weak due to the facile fragmentation of alcohols. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

For comparison, the GC-MS analysis of the related compound 2,5-dimethyl-2,5-hexanediol (B89615) shows prominent peaks at m/z 43, 59, and 70, corresponding to characteristic fragment ions. nih.gov Similar fragmentation patterns would be anticipated for this compound, with the specific fragments providing clues to the location of the methyl group and hydroxyl functions.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 117 | [C₇H₁₃O]⁺ | Loss of CH₃ |

| 114 | [C₇H₁₄O]⁺ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Loss of H₂O and CH₃ |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Note: These are predicted fragments. The relative intensities would depend on the specific stereoisomer and the ionization conditions.

Chiroptical Spectroscopy for Absolute Stereochemistry

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral sample.

Vibrational Circular Dichroism (VCD) in Diol Studies

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is an extension of standard infrared spectroscopy and provides detailed three-dimensional structural information about molecules in solution. wikipedia.org For a chiral diol like this compound, VCD is particularly powerful for determining its absolute configuration and dominant conformations.

The key principles of VCD analysis involve:

Sensitivity to Chirality : All chiral molecules, including the enantiomers of this compound, are optically active and produce a VCD signal. bruker.com Non-chiral compounds or racemic mixtures are VCD silent. bruker.com

Rich Structural Information : VCD spectra are measured in the infrared region, where absorptions correspond to specific molecular vibrations. The sign and intensity of VCD bands are highly sensitive to the stereochemical environment of the vibrating functional groups. wikipedia.org

Absolute Configuration Determination : By comparing the experimentally measured VCD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations (like Density Functional Theory, DFT), its absolute configuration (R/S) can be unambiguously assigned. wikipedia.orgjascoinc.com

The analysis of this compound would involve recording its VCD spectrum in a suitable solvent and comparing it to the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra would confirm the absolute configuration. nih.gov

Illustrative Data: Representative VCD Spectral Data

This table illustrates the type of data obtained from a VCD experiment for a hypothetical enantiomer of a chiral diol. The sign (+/-) of the differential absorbance (ΔA) at specific vibrational frequencies is characteristic of the molecule's absolute configuration.

| Wavenumber (cm⁻¹) | Vibrational Mode | Differential Absorbance (ΔA x 10⁻⁵) |

| 2970 | C-H stretch | +2.5 |

| 2880 | C-H stretch | -1.8 |

| 1380 | C-H bend | +0.9 |

| 1150 | C-O stretch | -3.2 |

| 1080 | C-C stretch | +1.5 |

Optical Rotatory Dispersion (ORD) for Diol Absolute Configuration

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. slideshare.netwikipedia.org It is a classical technique for determining the absolute configuration of chiral molecules. slideshare.net The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band (the Cotton effect), is characteristic of a specific stereoisomer. mgcub.ac.in

Key aspects of ORD analysis include:

Plain vs. Anomalous Curves : Molecules without a chromophore in the measured region exhibit a "plain" ORD curve, where the rotation simply increases or decreases with wavelength. mgcub.ac.in Molecules with a chromophore show an "anomalous" curve with distinct peaks and troughs (a Cotton effect). slideshare.net

Determining Absolute Configuration : Like ECD, the sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the molecule. slideshare.net By comparing the ORD curve of an unknown with that of a similar compound of known absolute configuration, the configuration can be assigned. mgcub.ac.inumich.edu Even for diols without strong chromophores, the plain curve can be sufficient for configurational assignment when compared to reference compounds. umich.edu

An ORD spectrum of an enantiomer of this compound would show the specific rotation at various wavelengths, allowing for comparison with known standards or theoretical models to confirm its absolute configuration. acs.org

Illustrative Data: Representative ORD Data

This table illustrates how specific rotation values change with wavelength for two enantiomers. The mirror-image relationship is evident.

| Wavelength (nm) | Specific Rotation [α] of Enantiomer A (degrees) | Specific Rotation [α] of Enantiomer B (degrees) |

| 589 (Sodium D-line) | +15.2 | -15.2 |

| 546 | +18.9 | -18.8 |

| 436 | +25.4 | -25.5 |

| 365 | +38.1 | -38.0 |

Advanced Chromatographic Separations

Chromatographic methods are indispensable for separating the stereoisomers of this compound from a mixture and for isolating them in pure form for further analysis or use.

Chiral High-Performance Liquid Chromatography (HPLC) for Diol Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical separation and quantification of enantiomers. chiraltech.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. researchgate.net

The successful separation of this compound enantiomers would depend on several factors:

Chiral Stationary Phase (CSP) : A variety of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and effective for a wide range of chiral compounds, including alcohols. mdpi.comhplc.eu

Mobile Phase : The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best separation (resolution) between the enantiomer peaks. mdpi.com

Detection : As the separated enantiomers exit the column, they are detected, typically by a UV detector (if derivatized) or a refractive index detector, producing a chromatogram with distinct peaks for each enantiomer.

This technique is essential for determining the enantiomeric purity (or enantiomeric excess) of a sample of this compound.

Illustrative Data: Representative Chiral HPLC Separation Data

This table shows typical output from a chiral HPLC analysis, demonstrating the separation of two enantiomers.

| Stereoisomer | Retention Time (minutes) | Peak Area (%) | Resolution (Rs) |

| (R)-2-Methylhexane-2,5-diol | 8.45 | 50.1 | - |

| (S)-2-Methylhexane-2,5-diol | 9.72 | 49.9 | 2.15 |

Preparative Chromatography for Diol Isomer Isolation

While analytical HPLC uses small columns and sample sizes to gather information, preparative chromatography is a purification technique used to isolate and collect larger quantities of specific compounds from a mixture. rssl.com To obtain pure samples of the individual stereoisomers of this compound, a preparative-scale separation is necessary. google.com

The process involves:

Method Scaling : An analytical HPLC method that successfully separates the stereoisomers is scaled up. This involves using a larger column packed with the same stationary phase and increasing the mobile phase flow rate. chromatographytoday.com

Sample Overloading : The goal is to maximize the amount of sample purified per run by injecting the highest possible concentration and volume that still allows for adequate separation of the target isomers. rssl.com

Fraction Collection : A detector monitors the column outlet, and a fraction collector is used to automatically collect the purified isomers as they elute at their specific retention times. nsf.gov

This technique is crucial for obtaining the isolated, stereochemically pure diol isomers needed for spectroscopic characterization (like VCD, ECD, ORD) or for use as chiral building blocks in synthesis. google.commdpi.com

Computational Chemistry and Theoretical Investigations of 2 Methylhexane 2,5 Diol

Quantum Mechanical Calculations for Conformational Analysis

The flexibility of the hexane (B92381) backbone and the presence of two hydroxyl groups in 2-methylhexane-2,5-diol give rise to a complex potential energy surface with numerous possible conformations. Quantum mechanical calculations are essential for identifying the most stable of these structures and understanding the energetic relationships between them.

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the electronic structure and geometry of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

In a typical DFT study, the structure of the diol is optimized to find the minimum energy geometries, which correspond to stable conformers. This process involves selecting a functional (such as B3LYP or M06-2X) and a basis set (e.g., 6-311+G**) that appropriately describe the electron distribution and interactions within the molecule. researchgate.net For diols, a key focus is the relative orientation of the hydroxyl groups and the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations. Studies on analogous cyclic diols have shown that DFT can effectively predict the energetic preference for conformers where substituents are in axial or equatorial positions. researchgate.netresearchgate.net

To gain deeper insight into the stabilizing forces, Natural Bond Orbital (NBO) analysis is often performed on the DFT-optimized geometries. NBO analysis can quantify the stabilization energies associated with intramolecular interactions, such as the electron delocalization from an oxygen lone pair to an antibonding O-H orbital, which is characteristic of a hydrogen bond. researchgate.net

Table 1: Overview of DFT Methods in Conformational Analysis of Diols

| Parameter | Description | Common Examples/Usage |

|---|---|---|

| Computational Method | The theoretical framework used to approximate the solution to the Schrödinger equation. | Density Functional Theory (DFT) is a common choice for its balance of accuracy and efficiency. researchgate.net |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP (Becke, 3-parameter, Lee-Yang-Parr), M06-2X (Minnesota 06-2X). researchgate.net The choice depends on the system and properties of interest. |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. | Pople-style (e.g., 6-311+G**) or Dunning-style (e.g., aug-cc-pVDZ). Larger basis sets provide more accuracy at a higher computational cost. researchgate.net |

| Solvent Model | A method to approximate the effects of a solvent on the molecule's conformation and energy. | Implicit models like the Polarizable Continuum Model (PCM) or explicit inclusion of solvent molecules. |

| Analysis Technique | Post-calculation analysis to interpret the results. | Natural Bond Orbital (NBO) analysis to study intramolecular hydrogen bonding and other stabilizing interactions. researchgate.net |

While DFT is excellent for calculating the properties of a few stable conformers, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the full conformational space and dynamic behavior of a molecule over time. nih.govox.ac.uk MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's movements, interactions, and conformational changes in a simulated environment, such as in a solvent. kcl.ac.uk

These simulations rely on a "force field," which is a set of parameters and potential energy functions that describe the interactions between atoms (bonds, angles, dihedrals, van der Waals forces, and electrostatic interactions). kcl.ac.uk Force fields like CHARMM36 are well-parameterized for a wide range of biomolecules and organic molecules, including alcohols and diols. nih.govkcl.ac.uk

MD simulations of diols in aqueous or other solvent environments can reveal:

Solvation Structure: How solvent molecules arrange around the diol, including the formation of solvation shells. kcl.ac.uk

Hydrogen Bonding: The dynamics of inter- and intramolecular hydrogen bonds, including their lifetimes and the formation of hydrogen-bonded networks between diol and solvent molecules. kcl.ac.ukrsc.org

Dynamic Properties: The diffusion of the diol within the solvent and the rates of conformational transitions. rsc.org

Table 2: Typical Parameters in a Molecular Dynamics (MD) Simulation of Diols

| Parameter | Description | Example Setting |

|---|---|---|

| Force Field | A collection of energy functions and parameters defining the potential energy of the system. | CHARMM36, AMBER, OPLS-AA. nih.govkcl.ac.uk |

| Water Model | If in aqueous solution, the model used to represent water molecules. | TIP3P, TIP4P. nih.gov |

| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature). |

| Simulation Time | The total duration of the simulated trajectory. | Nanoseconds (ns) to microseconds (µs), depending on the process of interest. |

| Time Step | The small time interval at which the equations of motion are integrated. | 1-2 femtoseconds (fs). |

| Analysis Tools | Software used to analyze the resulting trajectory. | MDAnalysis, GROMACS tools, VMD, Lipyphilic. kcl.ac.uk |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental results and confirm structural assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR spectra of a molecule like this compound. The prediction process typically involves:

Conformational Search: Identifying all low-energy conformers using methods like DFT, as described in section 5.1.1.

Shielding Calculation: For each stable conformer, the magnetic shielding tensor for each nucleus is calculated, usually using DFT with the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated shielding constants are converted to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged, weighted by their calculated Boltzmann population at a given temperature, to produce the final theoretical spectrum.

This predicted spectrum can be compared to experimental data. For this compound, one would expect distinct signals for the different proton and carbon environments. The parent alkane, 2-methylhexane (B165397), has six chemically different proton environments, and the addition of two hydroxyl groups would further increase this complexity, making computational prediction a key tool for assignment. docbrown.info

Table 3: Predicted Proton Environments of this compound for NMR Analysis

| Proton Environment | Description | Expected Multiplicity (n+1 rule) |

|---|---|---|

| -C(OH)CH₃ | Methyl group on the tertiary carbon C2. | Singlet |

| -CH₂- (C3) | Methylene (B1212753) group adjacent to the tertiary carbon. | Triplet |

| -CH₂- (C4) | Methylene group central to the chain. | Multiplet |

| -CH(OH)- | Methine proton on the chiral carbon C5. | Multiplet |

| -CH(OH)CH₃ | Methyl group on the chiral carbon C5. | Doublet |

| -OH (at C2) | Hydroxyl proton on the tertiary carbon. | Singlet (or broad, may exchange) |

| -OH (at C5) | Hydroxyl proton on the secondary carbon. | Singlet (or broad, may exchange) |

Note: Multiplicity can be more complex due to diastereotopicity and long-range coupling.

This compound possesses a stereocenter at the C5 position, meaning it exists as two non-superimposable mirror images: (R)-2-methylhexane-2,5-diol and (S)-2-methylhexane-2,5-diol. These enantiomers can be distinguished using chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Theoretical calculations are crucial for assigning the absolute configuration of a chiral molecule from its experimental chiroptical spectrum. nih.gov The process mirrors that of NMR prediction but focuses on properties related to the differential absorption of circularly polarized light. mdpi.com Time-dependent DFT (TD-DFT) is the standard method for simulating ECD and VCD spectra. nih.govmdpi.com

The simulation involves a multi-step approach:

A thorough conformational search is performed for one enantiomer (e.g., the R-enantiomer).

The geometry of each low-energy conformer is optimized, and its ECD and VCD spectra are calculated using TD-DFT.

A final, Boltzmann-averaged spectrum is generated for the R-enantiomer.

The spectrum for the S-enantiomer is generated by inverting the R-spectrum (as enantiomers have equal and opposite chiroptical signals).

The calculated spectra for the (R) and (S) enantiomers are compared with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the synthesized compound. mdpi.com The accuracy of the prediction relies on accounting for all significantly populated conformers and sometimes subtle vibronic coupling effects. nih.gov

Table 4: General Workflow for Theoretical Chiroptical Spectra Calculation

| Step | Action | Theoretical Method |

|---|---|---|

| 1 | Conformational Search | Molecular Mechanics (MM) followed by DFT optimization of low-energy hits. mdpi.com |

| 2 | Calculation of Spectra | Time-Dependent Density Functional Theory (TD-DFT) for each stable conformer. nih.govmdpi.com |

| 3 | Averaging | Boltzmann averaging of individual conformer spectra based on their relative free energies. mdpi.com |

| 4 | Validation | Comparison of the final theoretical spectrum with the experimental ECD/VCD spectrum using similarity analysis. mdpi.com |

Modeling of Reaction Pathways and Transition States

Computational chemistry can elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves identifying and characterizing the transition state (TS)—the highest energy point along the minimum energy reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could model its synthesis, for example, from the reaction of γ-Valerolactone with two equivalents of a methylating agent like methyllithium (B1224462) or a methyl Grignard reagent. chemsrc.com DFT calculations would be used to:

Optimize the geometries of the reactants (γ-Valerolactone, methyllithium) and the final product (the lithium salt of this compound).

Locate the transition state structures for the key steps (e.g., the nucleophilic attack of the methyl group on the carbonyl carbon).

This modeling provides fundamental insights into the reaction's feasibility, selectivity, and mechanism that can guide experimental efforts to optimize reaction conditions.

Table 5: Key Components of a Reaction Pathway Calculation

| Component | Definition | Computational Goal |

|---|---|---|

| Reactant(s) | The starting material(s) of the reaction. | Locate the minimum energy structure on the potential energy surface (PES). |

| Product(s) | The final material(s) of the reaction. | Locate the corresponding minimum energy structure on the PES. |

| Transition State (TS) | The maximum energy structure along the reaction coordinate. | Locate the first-order saddle point on the PES (one imaginary frequency). |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Calculate ΔE = E(TS) - E(Reactants). |

| Reaction Coordinate | The path of minimum energy connecting reactants and products via the transition state. | An Intrinsic Reaction Coordinate (IRC) calculation can confirm the TS connects the desired reactant and product. |

Energy Profiles for Diol Dehydration Reactions

There is no available scientific literature containing data or detailed research findings on the energy profiles for the dehydration reactions of this compound.

Investigation of Rearrangement Mechanisms in Diol Chemistry

There is no available scientific literature containing data or detailed research findings on the investigation of rearrangement mechanisms specifically for this compound.

Applications of 2 Methylhexane 2,5 Diol in Specialized Chemical Fields

Role as a Chemical Intermediate in Complex Organic Synthesis

As a chemical intermediate, 2-methylhexane-2,5-diol provides a versatile scaffold for the construction of more intricate molecules. Its two hydroxyl groups, situated at positions 2 and 5, offer multiple reaction sites for further chemical modifications.

Building Blocks for Natural Product Synthesis

The synthesis of natural products often involves the creation of complex stereochemistry. Chiral diols, such as this compound, can serve as starting materials or key intermediates in these synthetic pathways. For instance, the synthesis of certain marine polycyclic ether natural products has utilized diol functionalities to construct specific stereocenters within the larger molecule. mdpi.com The strategic placement of hydroxyl groups in diols allows for controlled transformations to build up the complex carbon skeletons characteristic of many natural products. mdpi.commsu.edu

Precursors for Specialty Chemicals

This compound can act as a precursor for a variety of specialty chemicals. chemsrc.comnih.gov Through chemical reactions such as oxidation, esterification, or etherification of its hydroxyl groups, a diverse array of derivatives can be produced. These derivatives may find use in fragrances, pharmaceuticals, or as specialized monomers for polymer synthesis. The specific arrangement of the methyl group and hydroxyl functions on the hexane (B92381) chain can influence the properties of the resulting specialty chemicals.

Contributions to Polymer and Materials Science

The diol functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyurethanes. The incorporation of this diol into polymer chains can significantly influence the final properties of the material.

Research in Protein Crystallography and Structural Biology

Diols and other small organic molecules can play a role in the challenging process of protein crystallization, which is a critical step in determining the three-dimensional structure of proteins by X-ray crystallography. researchgate.netnih.gov While the direct use of this compound in published protein crystallization conditions is not extensively documented, related diols like 2-methyl-2,4-pentanediol (MPD) are widely used as precipitating agents or cryoprotectants. nih.gov These molecules can help to create the necessary supersaturated conditions for crystal formation and protect the crystals from damage during data collection at cryogenic temperatures. researchgate.netnih.gov The principles governing the interaction of these small molecules with proteins are an active area of research in structural biology. nih.govlu.se

Table of Chemical Compounds

| Chemical Name | CAS Number | Molecular Formula |

| This compound | 29044-06-2 | C7H16O2 |

| 2-Methyl-2,4-pentanediol | 107-41-5 | C6H14O2 |

| Polyester (B1180765) | Not Applicable | Not Applicable |

| Polyurethane | Not Applicable | Not Applicable |

Diols as Protein Crystallization Modulators and Precipitants

The structural elucidation of proteins via X-ray diffraction analysis is fundamentally dependent on the ability to grow well-ordered crystals. This process necessitates bringing a solution of purified protein to a state of supersaturation, from which crystals can nucleate and grow. The agents used to achieve this are known as precipitants, which act by reducing the protein's solubility in a controlled manner. sigmaaldrich.com Precipitants effectively decrease the amount of water available for protein solvation, thereby increasing the effective concentration of the protein and facilitating the formation of the specific intermolecular contacts required for building a crystal lattice. sigmaaldrich.comwikipedia.org

Diols, a class of organic compounds characterized by the presence of two hydroxyl groups, are employed as such precipitants in protein crystallization. nih.gov They are a key category of precipitating agents, alongside salts and polymers like polyethylene (B3416737) glycol (PEG). sigmaaldrich.comwikipedia.org The primary mode of action for these precipitants is the binding of water, which is crucial for maintaining the hydration shells that keep biopolymers in solution. sigmaaldrich.com By competing with the protein for water molecules, diols carefully decrease protein solubility, aiming to produce large, single crystals suitable for diffraction experiments rather than amorphous precipitate. sigmaaldrich.com

Achieving optimal crystal growth is a meticulous process. The concentration of the diol or other organic solvent must be carefully optimized, often to within a 1-2% range, to identify the ideal conditions. sigmaaldrich.com Furthermore, the pH of the crystallization medium is one of the most critical variables, as it directly influences the charge distribution on the protein surface and thus governs the interactions between molecules. wikipedia.orgnih.gov

A widely recognized example of a diol used in this capacity is 2-methyl-2,4-pentanediol (MPD), also referred to as hexylene glycol. It is valued as a gentle yet effective precipitant, proving particularly useful for sensitive macromolecules that might be denatured by more aggressive organic solvents. sigmaaldrich.com The utility of aliphatic diols is also demonstrated by the crystallization of ribonuclease A, which was successfully achieved in a solution containing 70% 1,6-hexanediol (B165255). nih.gov Subsequent structural analysis showed that the 1,6-hexanediol molecules interact directly with the protein's surface. These interactions involve hydrogen bonds formed by the terminal hydroxyl groups of the diol and hydrophobic interactions involving its carbon backbone. nih.gov This capacity for dual types of interaction is a hallmark of diols, including this compound, making them valuable components in the toolkit for protein crystallization.

Table 1: Examples of Diols in Protein Crystallization

| Diol Compound | Role | Example Macromolecule | Key Finding |

|---|---|---|---|

| 2-Methyl-2,4-pentanediol (MPD) | Precipitant | Various sensitive macromolecules | A mild and efficient precipitating agent used widely in protein crystallization. sigmaaldrich.com |

Cryoprotectant Functionality of Diols in Structural Determinations

To obtain high-resolution diffraction data, X-ray crystallography experiments are typically conducted at cryogenic temperatures, around 100 Kelvin. This technique, known as cryocrystallography, is vital for mitigating the damaging effects of high-intensity X-ray radiation on the protein crystal, which preserves its structural integrity and allows for more accurate data collection. numberanalytics.commdpi.com A significant technical challenge, however, is the freezing process itself. If the aqueous solvent within and surrounding the crystal lattice freezes into crystalline ice, the associated volume expansion can cause severe mechanical stress, often destroying the crystal and its ability to diffract X-rays. numberanalytics.com

To circumvent this issue, crystals are treated with a cryoprotectant before being flash-cooled in liquid nitrogen. mdpi.com Cryoprotectants are compounds that prevent the formation of crystalline ice, instead promoting the formation of a disordered, glass-like state known as vitrification. numberanalytics.comnih.gov Diols, along with other small polyols, constitute a significant class of cryoprotective agents used in structural biology. mdpi.comnih.gov

The mechanism of cryoprotection involves the depression of water's freezing point and the suppression of ice nucleation. nih.gov By integrating into the solvent, these agents disrupt the hydrogen-bonding network of water, sterically hindering the molecules from organizing into the ordered structure of an ice lattice. nih.gov Many diols and other effective cryoprotectants are small enough to penetrate the solvent channels of the crystal lattice, where they displace water molecules and cause a degree of dehydration that further facilitates vitrification. mdpi.com

Several diols are commonly used for cryoprotection, often alongside other small molecules:

Glycerol

Ethylene glycol

1,2-Propanediol

2-Methyl-2,4-pentanediol (MPD) nih.gov

The choice of cryoprotectant is a critical experimental parameter. In some instances, the precipitating agent used to grow the crystal, such as 2-Methyl-2,4-pentanediol, can also function as the cryoprotectant if its concentration in the mother liquor is sufficiently high. mdpi.comnih.gov In other situations, cryoprotection is achieved by briefly soaking the crystal in a new solution containing the cryoprotectant before freezing. nih.gov The established functionality of small diols as cryoprotectants is a key application for compounds like this compound in the field of structural determination. nih.gov

Table 2: Common Cryoprotectants and their Chemical Class

| Cryoprotectant | Chemical Class | Primary Mechanism of Action |

|---|---|---|

| Glycerol | Polyol / Triol | Penetrates the crystal lattice, depresses the freezing point, and promotes vitrification. numberanalytics.comnih.gov |

| Ethylene glycol | Diol | Penetrates the crystal lattice, depresses the freezing point, and promotes vitrification. nih.gov |

| 2-Methyl-2,4-pentanediol (MPD) | Diol | Penetrates the crystal lattice, depresses the freezing point, and promotes vitrification. nih.gov |

| Sucrose | Disaccharide | Inhibits the growth of ice crystals and causes osmotic dehydration. numberanalytics.comnih.gov |

Future Directions and Emerging Research Avenues for 2 Methylhexane 2,5 Diol Research

Development of Novel Stereoselective Catalysts for Diol Synthesis

The synthesis of diols with specific stereochemistry is a significant challenge in organic chemistry, with the arrangement of hydroxyl groups profoundly influencing the molecule's properties and applications. For branched diols like 2-Methylhexane-2,5-diol, achieving high stereoselectivity is crucial. Current research is focused on creating novel catalysts that can control the three-dimensional arrangement of atoms during the reaction.

One promising approach involves the use of transition metal catalysts. For instance, rhenium-catalyzed researchgate.netrsc.org-allylic alcohol transposition has been shown to produce 2-methyl-1,3-syn-diol acetals with excellent diastereoselectivities. nih.gov This method, utilizing catalysts like Re2O7, offers an operationally simple protocol for creating stereodefined diol precursors. nih.govrsc.org While not yet applied directly to this compound, this strategy highlights a potential avenue for its stereoselective synthesis.

Another significant area of development is the asymmetric dihydroxylation of olefins. researchgate.net The classic Sharpless asymmetric dihydroxylation, which uses osmium tetroxide in the presence of a chiral ligand, has been instrumental in synthesizing a wide array of chiral vicinal diols. researchgate.netnih.gov Recent advancements have focused on developing less toxic and more efficient catalyst systems, including non-osmium alternatives. researchgate.net These newer methods often employ environmentally benign oxidants and can be applied to a broad range of substrates, including natural products and pharmaceutical derivatives. researchgate.netnih.gov The principles of these advanced dihydroxylation techniques could be adapted for the synthesis of this compound from an appropriate unsaturated precursor.

Furthermore, chemo-enzymatic methods are emerging as powerful tools for stereoselective diol synthesis. frontiersin.org These approaches combine the selectivity of enzymes with the efficiency of chemical catalysis. For example, lipase-catalyzed epoxidation followed by hydrolysis can produce diols from propenylbenzenes. frontiersin.org Such biocatalytic cascades offer a green and efficient route to chiral diols. researchgate.net

Table 1: Comparison of Catalytic Strategies for Stereoselective Diol Synthesis

| Catalytic Strategy | Catalyst Example | Key Advantages | Potential for this compound |

| Transition Metal Catalysis | Rhenium (Re2O7) | High diastereoselectivity, operational simplicity. nih.govrsc.org | Applicable to precursors with allylic alcohol moieties. |

| Asymmetric Dihydroxylation | Osmium tetroxide with chiral ligands | High enantioselectivity for a broad range of olefins. researchgate.netnih.gov | Synthesis from an unsaturated C7 precursor. |

| Chemo-enzymatic Synthesis | Lipase (B570770), Epoxide hydrolase | Green and efficient, high enantioselectivity. researchgate.netfrontiersin.org | Biocatalytic route from a suitable precursor. |

Integration of Artificial Intelligence in Synthetic Route Design for Complex Diols

A key challenge in AI for chemistry is the quality and diversity of the training data. synthiaonline.com To address this, hybrid approaches that combine AI's computational power with the expert knowledge of human chemists are being developed. synthiaonline.com These systems can lead to more robust and innovative synthetic pathways. synthiaonline.com

Furthermore, AI can be used to predict the outcome of chemical reactions, including yield and stereoselectivity. engineering.org.cn This predictive capability allows for the in silico screening of different catalysts and reaction conditions, saving time and resources in the laboratory. For the synthesis of complex diols, AI could help identify the optimal catalyst and conditions to achieve the desired stereoisomer of this compound.

Table 2: Applications of Artificial Intelligence in Diol Synthesis

| AI Application | Description | Potential Impact on this compound Synthesis |

| Retrosynthesis Prediction | Suggests synthetic pathways from target molecule to starting materials. engineering.org.cnarxiv.org | Faster and more efficient design of novel synthetic routes. |

| Reaction Outcome Prediction | Predicts the products, yield, and stereoselectivity of a reaction. engineering.org.cn | Optimization of reaction conditions for higher yield and desired stereochemistry. |

| Catalyst Design | Aids in the design of novel catalysts with specific properties. | Development of highly selective catalysts for branched diol synthesis. |

Advancements in Biocatalytic Production and Metabolic Engineering of Branched Diols

The production of chemicals from renewable feedstocks using microorganisms is a cornerstone of sustainable chemistry. Metabolic engineering, the targeted modification of an organism's metabolic pathways, has enabled the microbial production of a variety of diols. researchgate.netnih.govnih.gov

Escherichia coli and the yeast Saccharomyces cerevisiae are common host organisms for the production of bio-based chemicals. researchgate.netresearchgate.net Researchers have successfully engineered these microbes to produce various diols by introducing heterologous genes and optimizing native metabolic pathways. researchgate.netnih.govnih.gov For instance, a general principle for synthesizing structurally diverse diols has been proposed by expanding amino acid metabolism in E. coli. nih.gov This route combines oxidative and reductive formations of hydroxyl groups and has been used to synthesize ten different C3-C5 diols, including several branched-chain diols that had not been biologically synthesized before. nih.gov

The production of branched-chain diols, such as isomers of methyl-butanediol, has been demonstrated through the engineering of amino acid metabolic pathways. nih.gov These strategies could be adapted for the production of this compound by identifying and expressing the appropriate enzymes for the hydroxylation of a suitable C7 precursor derived from cellular metabolism. Oleaginous yeasts, which naturally accumulate high levels of lipids, are also promising platforms for producing acetyl-CoA derived products, including terpenoids which have branched hydrocarbon chains. frontiersin.org Metabolic engineering of these yeasts could be explored for the production of branched-chain diols. researchgate.netfrontiersin.orgnih.gov

Table 3: Engineered Microorganisms for Diol Production

| Microorganism | Engineering Strategy | Produced Diols | Relevance to this compound |

| Escherichia coli | Expansion of amino acid metabolism. nih.gov | C3-C5 diols (including branched-chain). nih.gov | A potential platform for producing C7 branched diols. |

| Saccharomyces cerevisiae | Overexpression of genes in valine metabolism. researchgate.net | Isobutanol (a precursor to diols). | Can be engineered to produce branched-chain precursors. |

| Oleaginous Yeasts | Overexpression of mevalonate (B85504) pathway genes. frontiersin.org | Terpenoids (branched-chain hydrocarbons). frontiersin.org | Potential for producing branched-chain diols from acetyl-CoA. |

Exploration of New Chemical Transformations and Derivatizations of this compound

The two hydroxyl groups of this compound, one of which is a tertiary alcohol, provide a rich platform for a variety of chemical transformations and derivatizations. Exploring these reactions can lead to the synthesis of novel molecules with unique properties and applications.

The functionalization of tertiary alcohols is a significant area of research, as these motifs are present in many natural products and pharmaceuticals. rsc.orgrsc.orgacs.org Catalytic methods for the nucleophilic substitution of tertiary alcohols allow for the construction of fully substituted carbon centers. rsc.orgrsc.org These reactions can form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. rsc.org Applying these methods to this compound could lead to a diverse range of derivatives with modified properties. For example, radical dehydroxylative alkylation of tertiary alcohols using titanium catalysis offers a way to form new C-C bonds. organic-chemistry.org

The diol structure of this compound also makes it a potential monomer for polymerization reactions. Aliphatic diols are used as building blocks for polyesters and polyurethanes. rsc.orgmdpi.comacs.orgnih.gov The branched structure of this compound could impart unique properties to these polymers, such as altered thermal properties and solubility. Oxidative esterification of aliphatic α,ω-diols is an alternative route to polyester (B1180765) polyols that can be carried out in aqueous media. rsc.org

Furthermore, the diol can undergo intramolecular reactions to form cyclic ethers. organic-chemistry.org The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) can yield tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives with high stereoselectivity. organic-chemistry.org Depending on the reaction conditions, this compound could potentially be converted into a substituted tetrahydrofuran or other heterocyclic compounds. The ring-opening of epoxides derived from cyclic allylic ethers is another route to unsaturated diols. rsc.orgfiveable.memasterorganicchemistry.com

Finally, derivatization of the hydroxyl groups to form esters or ethers can be used to tune the molecule's properties for specific applications. For example, esterification with fatty acids could create more lipophilic derivatives with potential applications as emollients or plasticizers. mdpi.comgoogle.com

Table 4: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Products |

| Functionalization of Tertiary Alcohol | Ti-based catalysts, various nucleophiles. rsc.orgorganic-chemistry.org | Derivatives with new C-C, C-N, or C-O bonds at the tertiary carbon. |

| Polymerization | Diacids, diisocyanates. rsc.orgacs.org | Polyesters, polyurethanes with unique properties. |

| Cyclization | Cerium ammonium nitrate. organic-chemistry.org | Substituted tetrahydrofurans. |

| Esterification/Etherification | Carboxylic acids, alkyl halides. mdpi.com | Esters and ethers with tailored properties. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methylhexane-2,5-diol, and how can reaction conditions be optimized for yield and stereoselectivity?

- Methodology : The compound can be synthesized via acid-catalyzed aldol condensation or nucleophilic addition to carbonyl groups. For example, analogous diols like 2,5-dimethyl-3-hexyne-2,5-diol are synthesized by reacting acetone with acetylene under alkaline conditions . Optimization involves adjusting catalysts (e.g., KOH vs. NaOH), temperature (60–80°C), and solvent polarity. Monitoring via TLC or GC-MS ensures intermediate purity.

Q. How can purification of this compound be achieved to minimize diastereomeric contamination?

- Methodology : Fractional crystallization or column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates diastereomers. For structurally similar diols, chiral stationary phases in HPLC (e.g., amylose-based columns) resolve enantiomers with >98% purity . Recrystallization in ethanol/water mixtures (1:3 v/v) is recommended for large-scale purification.

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming regiochemistry?

- Methodology :

- ¹H/¹³C NMR : Peaks for hydroxyl protons (δ 1.5–2.5 ppm, broad) and methyl groups (δ 1.2–1.4 ppm). For stereoisomers, coupling constants (e.g., J = 6–8 Hz for vicinal diols) differentiate meso from racemic forms .

- IR Spectroscopy : O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict this compound’s physicochemical properties and reactivity?

- Methodology :

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G(d,p)) optimizes geometry and calculates thermodynamic properties (e.g., Gibbs free energy of formation) .

- QSPR Models : Correlate molecular descriptors (e.g., LogP, polar surface area) with solubility or bioavailability. Tools like COSMO-RS predict partition coefficients in biphasic systems .

- MD Simulations : Study solvent interactions (e.g., water/ethanol) to optimize solubility for biological assays.

Q. What strategies resolve contradictions in experimental vs. theoretical data for diol bioactivity?

- Case Study : In antioxidant assays, p-cymene-2,5-diol showed lower activity than predicted by DFT due to steric hindrance in radical scavenging . Solutions include:

- Experimental Validation : Compare DPPH/ABTS assay results with computational redox potentials.

- Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to enhance activity.

Q. How does stereochemistry influence this compound’s role in asymmetric catalysis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.